molecular formula C24H20N4OS3 B11185955 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B11185955
M. Wt: 476.6 g/mol
InChI Key: SBGRLFWSLHUPBG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide is a complex organic compound that features a benzothiazole moiety linked to a thienopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a catalyst like piperidine . Another approach includes the use of sulfonated porous carbon as a catalyst for the synthesis of 2-arylbenzothiazole .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of recyclable catalysts and efficient reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter release and inhibit certain ion channels . The compound’s antimicrobial effects are likely due to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide stands out due to its unique combination of a benzothiazole and thienopyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4OS3

Molecular Weight

476.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C24H20N4OS3/c25-12-18-17-10-11-28(13-16-6-2-1-3-7-16)14-21(17)31-23(18)27-22(29)15-30-24-26-19-8-4-5-9-20(19)32-24/h1-9H,10-11,13-15H2,(H,27,29)

InChI Key

SBGRLFWSLHUPBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5

Origin of Product

United States

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